molecular formula C19H16N4O3S B2763651 N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide CAS No. 946285-29-6

N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide

Cat. No. B2763651
CAS RN: 946285-29-6
M. Wt: 380.42
InChI Key: ACASBQFWINWODT-UHFFFAOYSA-N
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Description

“N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a methoxy group, a pyridinyl group, and an isoxazole group .


Molecular Structure Analysis

The molecular structure of “N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide” can be analyzed using various spectroscopic techniques. For example, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Heterocyclic Compounds

Novel heterocyclic compounds derived from similar molecules have been synthesized, showcasing potential as anti-inflammatory and analgesic agents. These compounds exhibit significant inhibition of cyclooxygenase enzymes (COX-1/COX-2), suggesting their utility in developing new treatments for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxic Activity Against Cancer Cells

Certain derivatives have been explored for their cytotoxic activity against various cancer cell lines, including Ehrlich Ascites Carcinoma (EAC) cells. These studies highlight the potential of these compounds in cancer research and therapy development (Hassan, Hafez, & Osman, 2014).

Chemical Synthesis and Material Science

Scaffold for Highly Functionalised Compounds

Research has identified methods for creating scaffolds useful in synthesizing highly functionalized isoxazoles. These scaffolds serve as a foundation for further chemical modifications, enabling the development of novel materials and chemical entities (Ruano, Fajardo, & Martín, 2005).

Corrosion Inhibition

Potential Corrosion Inhibitors for Mild Steel

Thiazole-based pyridine derivatives have been synthesized and tested as corrosion inhibitors for mild steel in acidic environments. These studies provide insights into the development of more effective corrosion protection strategies, combining chemical stability with environmental sustainability (Chaitra, Mohana, & Tandon, 2016).

Antimicrobial and Antiproliferative Effects

Antimicrobial and Antiproliferative Properties

Various pyridine and thiazole derivatives have been evaluated for their antimicrobial and antiproliferative effects. These studies contribute to the search for new antimicrobial agents and strategies for combating microbial resistance and cancer (Patel, Agravat, & Shaikh, 2011).

properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-9-15(26-22-12)18(24)23(11-13-5-4-8-20-10-13)19-21-17-14(25-2)6-3-7-16(17)27-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACASBQFWINWODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide

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